1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3BrF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylsulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Analyse Chemischer Reaktionen
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The trifluoromethylsulfonyl group can undergo oxidation or reduction reactions, leading to different products depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group, allows the compound to participate in a range of chemical reactions. These interactions can affect molecular pathways and lead to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but lacks the fluorine atom at the 3-position.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of the trifluoromethylsulfonyl group.
1-Bromo-3-fluorobenzene: Lacks the trifluoromethylsulfonyl group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C7H3BrF4O2S |
---|---|
Molekulargewicht |
307.06 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-4-2-1-3-5(9)6(4)15(13,14)7(10,11)12/h1-3H |
InChI-Schlüssel |
YROZTZWPZLTDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.